N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide
Overview
Description
N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide is an organic compound belonging to the class of N-(iodophenyl)nitrophthalimides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1-carboxylic acid and 2-amino-4-iodophenyl diethylcarbamate.
Coupling Reaction: The key step involves a coupling reaction between the naphthalene-1-carboxylic acid and the 2-amino-4-iodophenyl diethylcarbamate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation and Reduction: Typical oxidizing agents might include potassium permanganate or chromium trioxide, while reducing agents could include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used in the study of supramolecular chemistry due to its ability to form complex structures through non-covalent interactions.
Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide is not well-documented. its structural features suggest that it could interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could influence molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(diethylamino)carbonyl]-4-iodophenyl}-1-naphthamide: This compound is structurally similar and belongs to the same class of N-(iodophenyl)nitrophthalimides.
AOH1996: An experimental anticancer medication with a similar naphthalene-1-carboxamide core structure.
Uniqueness
N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of the diethylcarbamoyl and iodine groups. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(diethylcarbamoyl)-4-iodophenyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O2/c1-3-25(4-2)22(27)19-14-16(23)12-13-20(19)24-21(26)18-11-7-9-15-8-5-6-10-17(15)18/h5-14H,3-4H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLGBJAUOFCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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